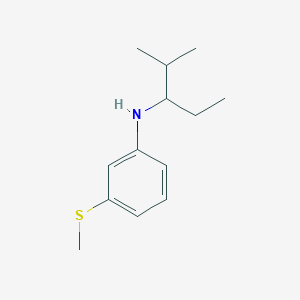

N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline

Description

Properties

Molecular Formula |

C13H21NS |

|---|---|

Molecular Weight |

223.38 g/mol |

IUPAC Name |

N-(2-methylpentan-3-yl)-3-methylsulfanylaniline |

InChI |

InChI=1S/C13H21NS/c1-5-13(10(2)3)14-11-7-6-8-12(9-11)15-4/h6-10,13-14H,5H2,1-4H3 |

InChI Key |

GVMQXTPBQONWSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)NC1=CC(=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydroalkylation of Aniline with Alkyl-Substituted Alkenes

A highly effective and industrially relevant method for preparing branched alkyl-substituted anilines, including N-(2-methylpentan-3-yl) derivatives, is the catalytic hydroalkylation of aniline with alkyl-substituted 1-alkenes using aluminum alkyl catalysts. This one-step process combines aniline, an alkyl-substituted 1-alkene such as 4-methyl-1-pentene, and an aluminum alkyl catalyst under controlled temperature and pressure conditions.

- Catalyst: Aluminum alkyl compounds (e.g., triethylaluminum)

- Alkene: 4-methyl-1-pentene or similar branched alkenes

- Conditions: Elevated temperature (~260 °C), pressure (~100 psig), and extended reaction time (~17 hours)

- Outcome: Formation of branched alkyl-substituted aniline with moderate to good yields and selectivity

Reaction summary:

$$

\text{Aniline} + \text{4-methyl-1-pentene} \xrightarrow[\text{Aluminum alkyl catalyst}]{260^\circ C, 17h} \text{N-(2-methylpentan-3-yl)aniline}

$$

- One-step synthesis without solvents or diluents

- Simple work-up and product isolation

- Avoids excess alkene and recycling steps

Reported yields and conversions:

| Parameter | Value |

|---|---|

| Aniline conversion | ~55.6% |

| Yield of branched aniline | ~37.6% (based on aniline charged) |

| Yield based on aniline reacted | ~67.6% |

This method is documented in patent literature describing the preparation of 2-(1,3-dimethylbutyl)aniline and related branched alkyl anilines, which are structurally similar to the N-(2-methylpentan-3-yl) substituent.

Integrated Synthetic Routes for N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline

One-Pot or Multi-Step Catalytic Processes

- The hydroalkylation method can be combined with prior methylsulfanyl substitution on the aromatic ring to streamline synthesis.

- Copper-catalyzed radical methylsulfonylation methods have been reported for related methylsulfanyl compounds, involving copper, oxygen, and dimethyl sulfoxide (DMSO) as methylsulfonyl radical sources, which might be adapted for methylsulfanyl substitution.

Experimental Data and Characterization

NMR Spectroscopy

Chromatographic Purification

- Column chromatography using hexane/ethyl acetate mixtures is commonly employed to purify the target compound after synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic hydroalkylation | Aniline, 4-methyl-1-pentene, aluminum alkyl catalyst, 260 °C, 17 h | One-step, solvent-free, good selectivity | Moderate yield, high temperature required |

| Nucleophilic substitution | 3-Haloaniline, methylthiolate anion | Direct methylsulfanyl installation | Requires halogenated precursors |

| Amide formation and reduction | 3-(Methylsulfanyl)aniline, acid chloride, reducing agent | Versatile, high purity | Multi-step, longer synthesis time |

| Copper-catalyzed radical method | Copper catalyst, DMSO, oxygen | Radical methylsulfonylation potential | Less explored for methylsulfanyl specifically |

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline with key analogs based on molecular structure, substituents, and applications:

Structural and Functional Differences

Alkyl Chain Variations :

- The target compound’s 2-methylpentan-3-yl group (C₆ alkyl) contrasts with the shorter 2-methylpropyl (C₄) in and the 3-methylpentan-2-yl (C₆, different branching) in . Longer/branched alkyl chains may enhance lipophilicity, affecting solubility and bioavailability .

- The 4-methoxybenzyl group in introduces electron-donating methoxy functionality, altering electronic properties and reactivity compared to alkyl-substituted analogs.

- Aromatic Ring Modifications: All analogs retain the 3-(methylsulfanyl)aniline core, but the triazine-containing derivative incorporates a heterocyclic ring and a CF₃ group, which drastically modifies electronic and steric profiles. CF₃ groups are known to enhance metabolic stability and binding affinity in drug design .

Physicochemical and Application Trends

Molecular Weight and Polarity :

- The target compound (estimated molecular weight ~223–235 g/mol, based on ) falls between simpler analogs like (195.32 g/mol) and more complex derivatives like (349.35 g/mol). Higher molecular weight in correlates with specialized applications requiring targeted interactions.

- The SCH₃ group contributes moderate polarity, while alkyl chains (e.g., 2-methylpentan-3-yl) increase hydrophobicity.

Industrial Relevance :

- N-(2-Methylpropyl)-3-(methylsulfanyl)aniline is produced at ≥97% purity for API intermediates, indicating scalability and regulatory compliance .

- The triazine derivative likely serves niche roles in agrochemicals due to its heterocyclic structure and CF₃ group, which are common in herbicides and insecticides .

Research Findings and Data Gaps

- Synthesis and Characterization :

- Biological Activity: No direct pharmacological or toxicological data are available for the target compound.

Biological Activity

N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline is characterized by a branched alkyl chain and a methylsulfanyl group attached to an aniline structure. Its molecular formula is C₁₃H₁₉N₁S, with a molecular weight of 223.38 g/mol. The unique combination of these functional groups contributes to its distinct chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₁S |

| Molecular Weight | 223.38 g/mol |

| Functional Groups | Aniline, Methylsulfanyl |

The biological activity of N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline is primarily attributed to its interactions with specific biomolecular targets, such as enzymes and receptors. Preliminary studies suggest that the methylsulfanyl group may enhance the compound's binding affinity to these targets, potentially modulating their activity. This modulation could lead to various pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Research has indicated that N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline exhibits promising antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antimicrobial effects against various bacterial strains. The exact mechanism is still under investigation, but it is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic processes.

- Anticancer Properties : There are indications that N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline may exhibit cytotoxic effects against cancer cell lines. Research suggests that it could induce apoptosis (programmed cell death) in malignant cells, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline:

- Study on Antimicrobial Effects : A study demonstrated that derivatives of methylsulfanyl-substituted anilines showed significant activity against Gram-positive bacteria, suggesting a potential pathway for developing new antimicrobial agents based on this scaffold .

- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. These findings support further investigation into the anticancer potential of N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(2-Methylpentan-4-yl)-4-(methylsulfanyl)aniline | Different position of methylsulfanyl group | Variation in reactivity due to positional changes |

| 4-Methoxy-N-(2-methylpentan-3-yl)aniline | Methoxy group instead of methylsulfanyl | Potentially different biological activity due to functional group variation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically involving 3-(methylsulfanyl)aniline and 2-methylpentan-3-yl halide under basic conditions. Key factors include solvent polarity (e.g., DMF or THF) and temperature control (60–80°C). A 10–15% excess of the alkyl halide improves yields to ~70–75%, while higher temperatures risk side reactions (e.g., elimination). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are most effective for characterizing N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline?

- Methodological Answer :

- <sup>1</sup>H NMR : Distinct signals for the methylsulfanyl group (δ 2.45–2.55 ppm) and branched alkyl chain (δ 1.2–1.6 ppm).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 223.38 confirms molecular weight. Fragmentation patterns reveal cleavage at the N-alkyl bond.

- X-ray Crystallography : SHELX software resolves crystal packing and confirms stereochemistry, though data collection requires high-purity crystals .

Q. How does the methylsulfanyl group influence the compound’s electronic properties?

- Methodological Answer : The methylsulfanyl group acts as an electron donor via resonance (+M effect), stabilizing the aniline ring’s aromatic system. Computational studies (DFT) show a 0.15 eV reduction in HOMO-LUMO gap compared to unsubstituted analogs, enhancing reactivity in electrophilic substitutions .

Advanced Research Questions

Q. What strategies resolve contradictions in observed vs. predicted reactivity of N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline under oxidative conditions?

- Methodological Answer : Discrepancies arise from competing pathways:

- Oxidation of methylsulfanyl : Forms sulfoxide/sulfone derivatives (confirmed by <sup>13</sup>C NMR).

- Ring halogenation : Competing electrophilic substitution at the para position.

To isolate pathways, use controlled oxidants (e.g., H2O2 vs. mCPBA) and monitor intermediates via LC-MS .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies potential binding to cytochrome P450 enzymes. The methylsulfanyl group participates in hydrophobic interactions (binding energy: −8.2 kcal/mol), while the branched alkyl chain may sterically hinder access to active sites. Validate with in vitro assays (e.g., CYP3A4 inhibition) .

Q. What experimental designs mitigate instability during catalytic applications (e.g., cross-coupling reactions)?

- Methodological Answer :

- Pd-catalyzed couplings : Use Pd(OAc)2/XPhos (1:2 ratio) in degassed toluene to prevent oxidative degradation.

- Temperature modulation : Maintain ≤100°C to avoid decomposition (TGA shows 5% mass loss at 150°C).

- Additives : Add 1% BHT to suppress radical side reactions .

Comparative Analysis Table

| Compound | Key Structural Features | Reactivity Differences vs. Target Compound | Reference |

|---|---|---|---|

| N-Cyclopentyl-2-(methylsulfanyl)aniline | Cyclopentyl substituent | Lower thermal stability (Tdec = 130°C) | |

| 3-(Methylsulfanyl)-N-(thiadiazolyl)aniline | Thiadiazole ring | Enhanced electrophilic substitution at S atom | |

| N-(3-Methylbenzyl)aniline derivatives | Benzyl substituent | Reduced steric hindrance in enzyme binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.